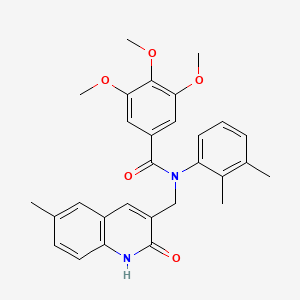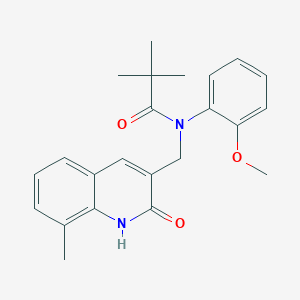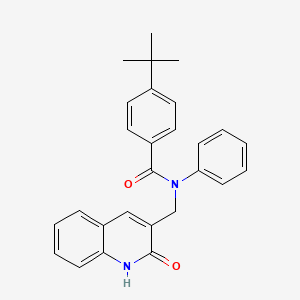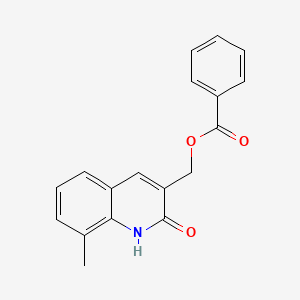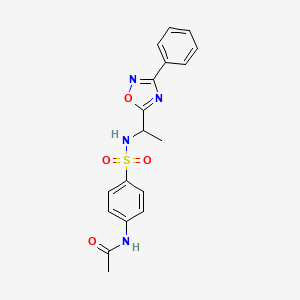
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PESA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PESA is a sulfonamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide also inhibits the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of COX-2 and iNOS, and induces apoptosis in cancer cells. In vivo studies have demonstrated that N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide reduces inflammation and pain in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit low toxicity and good pharmacokinetic properties. However, the limited availability of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its high cost may limit its use in lab experiments.
Direcciones Futuras
Several future directions for the research on N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide can be identified. One potential direction is the development of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the mechanism of action of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide and its potential targets. Further studies are also needed to evaluate the safety and efficacy of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide involves the reaction of 4-aminobenzene sulfonamide with 1-(3-phenyl-1,2,4-oxadiazol-5-yl) ethyl chloride and subsequent reaction with acetic anhydride. The final product is obtained after purification by recrystallization. The yield of N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide is reported to be around 75%.
Aplicaciones Científicas De Investigación
N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic effects. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. N-(4-(N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide has also been reported to exhibit antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
N-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12(18-20-17(21-26-18)14-6-4-3-5-7-14)22-27(24,25)16-10-8-15(9-11-16)19-13(2)23/h3-12,22H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQCSMVSMGNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-ethylsulfamoyl]-phenyl}-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
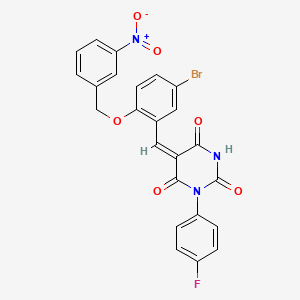
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)
